molecular formula C18H19BrN2O3S B2356360 5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 442658-66-4

5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2356360
CAS RN: 442658-66-4
M. Wt: 423.33
InChI Key: FHCOILQWIZGBHZ-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds found in many natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Benzenesulfonamides are another important class of compounds with various applications, particularly in medicinal chemistry.


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of a reactive pyrrole ring . Benzenesulfonamides can also participate in various reactions, particularly those involving the sulfonamide group. The specific reactivity of “5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” would depend on its exact structure and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives generally have high thermal stability and are resistant to oxidation and reduction . Benzenesulfonamides are typically solid at room temperature and have good stability.

Scientific Research Applications

Photodynamic Therapy

  • Photosensitizer for Cancer Treatment : A zinc phthalocyanine derivative substituted with benzenesulfonamide groups has been synthesized, demonstrating properties beneficial for photodynamic therapy, particularly in cancer treatment. This compound exhibits good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Bioactive Compounds Synthesis

  • Synthesis of Bioactive Derivatives : Novel compounds with a 5-bromo-2-methoxybenzylidene structure, including benzenesulfonamide derivatives, have been synthesized and characterized. These compounds have potential applications in developing bioactive molecules, although their specific activities need further exploration (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial Activity

  • Antibacterial and Antifungal Activities : 5-bromo-2-chloropyrimidin-4-amine derivatives, which share a similar structural motif, have been synthesized and evaluated for their antimicrobial properties. One of the compounds showed significant activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Anticancer and Antiviral Properties

  • Potential in Anticancer and Antiviral Therapies : A series of compounds including N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which structurally relate to the specified chemical, were evaluated for antiproliferative activity against various cancer cell lines. Some derivatives exhibited significant activity, suggesting their potential in developing new anticancer agents. Additionally, derivatives also showed inhibitory activity against retrovirus replication, indicating potential antiviral properties (Motavallizadeh et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many indole derivatives interact with various receptors in the body, contributing to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some indole and benzenesulfonamide derivatives can cause skin and eye irritation .

properties

IUPAC Name

5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCOILQWIZGBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

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